3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl
Overview
Description
3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl is a useful research compound. Its molecular formula is C19H23ClO3S and its molecular weight is 366.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Modifications and Synthesis
- Chloromethyl methyl ether, including derivatives like 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl, has been used for chloromethylation of condensation polymers. These modifications are characterized by techniques such as NMR, DTA, and TGA (Wu, 1983).
- A study details a facile and efficient synthesis process of a similar compound, 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, highlighting its environmental friendliness and efficiency in comparison to traditional methods (Zhang, Cheng, Hu, & Xu, 2019).
Environmental and Health Studies
- Research on methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and DDE in human milk in Sweden shows the application of these compounds in environmental health studies. The study analyzes the decrease in concentrations of these metabolites over time (Norén, Lundén, Pettersson, & Bergman, 1996).
Analytical Chemistry
- An alternative synthesis method for chlorinated biphenyl methylsulfonyl metabolites was developed, demonstrating the use of these compounds in analytical chemistry and their synthesis for high purity (Mortimer & Newsome, 1996).
Organic Chemistry Applications
- The compound 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, related to this compound, was prepared and studied, showing its application in organic chemistry reactions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Pharmaceutical Research
- In pharmaceutical research, 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine has been synthesized, showing the relevance of such compounds in the treatment of gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).
Luminescent Sensing
- Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, incorporating sulfonate-carboxylate ligands related to this compound, have been developed for applications in gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).
Environmental Toxicology
- The study of methylsulfonyl polychlorinated biphenyl metabolites in albatrosses from Midway Atoll showcases the use of these compounds in environmental toxicology, revealing their presence and concentration in wildlife (Klasson-Wehler et al., 1998).
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the compound’s action in an SM cross-coupling reaction would be the formation of a new carbon–carbon bond . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The efficacy and stability of the compound, as well as its mode of action, can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst. In the context of SM cross-coupling reactions, a palladium catalyst is often used .
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]-1,3-dimethyl-5-(3-methylsulfonylpropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-12H,5,8-9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQUEFMXWXKWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)CCl)C)OCCCS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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